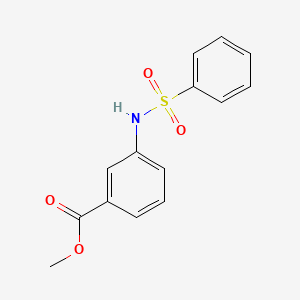

Methyl 3-benzenesulfonamidobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(benzenesulfonamido)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-19-14(16)11-6-5-7-12(10-11)15-20(17,18)13-8-3-2-4-9-13/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIPPTXOJKWUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Sulfonamide Scaffold

An In-depth Technical Guide to the Core Properties of Methyl 3-benzenesulfonamidobenzoate

Prepared by: Gemini, Senior Application Scientist

This compound is a synthetic organic compound that belongs to the extensive and pharmacologically significant class of sulfonamides. The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry, first introduced in the antibacterial prontosil, and has since been integrated into a vast array of therapeutic agents.[1] These compounds exhibit a remarkable diversity of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4] this compound serves as a key intermediate and a molecular scaffold, providing a platform for the synthesis of novel drug candidates.[3] Its structure, combining a benzenesulfonyl group and a methyl benzoate moiety, offers distinct sites for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and potential applications for professionals in chemical and pharmaceutical research and development.

Molecular Identity and Physicochemical Properties

The fundamental identity and physicochemical characteristics of a compound are critical for its application in research and synthesis, dictating solubility, reactivity, and handling requirements. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value / Description | Source / Basis |

| CAS Number | 107922-46-3 | [1][5] |

| Molecular Formula | C₁₄H₁₃NO₄S | [3] |

| Molecular Weight | 291.32 g/mol | [3] |

| IUPAC Name | methyl 3-(benzenesulfonamido)benzoate | N/A |

| Synonyms | Methyl 3-(phenylsulfonamido)benzoate | [5] |

| Appearance | Expected to be a white to off-white solid | [6] |

| Melting Point | Not readily available; likely >100 °C | Based on similar N-aryl sulfonamides[7] |

| Solubility | Expected to be soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; poorly soluble in water. | General sulfonamide properties[8] |

| pKa (Sulfonamide N-H) | Estimated 9.0 - 10.5 | The sulfonamide proton is weakly acidic, influenced by the electron-withdrawing sulfonyl and ester groups. |

| Predicted LogP | Estimated 2.5 - 3.0 | Calculated based on structural fragments, indicating moderate lipophilicity. |

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for synthesizing N-aryl sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[9] This approach is highly efficient for producing this compound.

Reaction Scheme: Sulfonylation of Methyl 3-aminobenzoate

The synthesis involves a nucleophilic attack of the amine group of Methyl 3-aminobenzoate on the electrophilic sulfur atom of benzenesulfonyl chloride.

Sources

- 1. 107922-46-3|this compound|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound [myskinrecipes.com]

- 4. Benzenesulfonamide(98-10-2) 13C NMR spectrum [chemicalbook.com]

- 5. This compound | 107922-46-3 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. apexbt.com [apexbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-benzenesulfonamidobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-benzenesulfonamidobenzoate is a key chemical intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a sulfonamide linkage and a methyl ester, provides a versatile scaffold for the development of new therapeutic agents. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial properties and their roles in drugs targeting conditions like arthritic pain and erectile dysfunction.[1][2] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization.

Synthetic Strategy: The Nucleophilic Acyl Substitution Approach

The most common and straightforward method for synthesizing this compound is through the reaction of Methyl 3-aminobenzoate with benzenesulfonyl chloride.[1][3] This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

The Core Reaction

The synthesis involves the nucleophilic attack of the primary amine group of Methyl 3-aminobenzoate on the electrophilic sulfur atom of benzenesulfonyl chloride.[4] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[3][5]

Reaction Scheme:

The choice of base is crucial for the success of the reaction. Pyridine is a commonly used base as it is a good nucleophilic catalyst and an effective acid scavenger.[3] Other bases such as triethylamine or sodium carbonate can also be employed.[3][5]

Visualizing the Synthesis Workflow

The overall process for the synthesis and purification of this compound can be visualized as a streamlined workflow.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 3-aminobenzoate | 151.16 | 1.51 g | 10 |

| Benzenesulfonyl chloride | 176.62 | 1.77 g (1.3 mL) | 10 |

| Pyridine | 79.10 | 1.2 mL | 15 |

| Dichloromethane (DCM) | - | 50 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | 20 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 20 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-aminobenzoate (1.51 g, 10 mmol) in 30 mL of dichloromethane (DCM).

-

Addition of Base: To the stirred solution, add pyridine (1.2 mL, 15 mmol).

-

Addition of Sulfonyl Chloride: Cool the mixture in an ice bath. Slowly add benzenesulfonyl chloride (1.77 g, 1.3 mL, 10 mmol) dropwise to the reaction mixture over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification and Characterization

The crude product is often a solid or a viscous oil and typically requires further purification.

Purification Techniques

-

Recrystallization: This is a common method for purifying solid products. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used.[6][7] The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals.

-

Column Chromatography: For oily products or mixtures that are difficult to crystallize, silica gel column chromatography is an effective purification method.[8][9] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to elute the product from the column.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of both the benzoate and benzenesulfonyl groups, the N-H proton of the sulfonamide, and the methyl protons of the ester group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the sulfonamide, the C=O stretch of the ester, and the S=O stretches of the sulfonyl group.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to confirm its molecular formula.

-

Melting Point: The melting point of the purified solid product should be sharp and consistent with the literature value.

Expected Spectroscopic Data:

Safety Considerations

-

Benzenesulfonyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Pyridine is flammable and toxic. It should also be handled in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.

-

Concentrated acids and bases are corrosive and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.[11]

Conclusion

The synthesis of this compound via the reaction of Methyl 3-aminobenzoate and benzenesulfonyl chloride is a robust and well-established procedure. This guide provides the necessary theoretical background and practical details for researchers to successfully synthesize, purify, and characterize this important chemical intermediate. By understanding the underlying principles and adhering to safe laboratory practices, scientists can confidently prepare this versatile building block for application in drug discovery and development.

References

- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016, August 1).

- Preparation of sulfonamides from N-silylamines - PMC - NIH.

- 23.9: Amines as Nucleophiles - Chemistry LibreTexts. (2021, July 31).

- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (2025, August 6).

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28).

- This compound | 107922-46-3 - ChemicalBook. (2025, July 24).

- The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate.

- Supplementary Information - The Royal Society of Chemistry.

- Working with Hazardous Chemicals - Organic Syntheses.

- Buy 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride | 500730-49-4 - Smolecule. (2023, August 19).

- 4 - The Royal Society of Chemistry.

- Practical Chemistry 2008 – Student Instruction Sheet.

- 107922-46-3|this compound|BLD Pharm.

- Application Notes and Protocols: Methyl 4-benzenesulfonamidobenzoate as a Versatile Intermediate in Organic Synthesis - Benchchem.

- An In-depth Technical Guide to the Chemical Properties of Methyl 3-aminobenzoate - Benchchem.

- Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. (2013, January 21).

- Preparation of Methyl Benzoate.

- Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... - ResearchGate.

- US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents.

- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023, May 22).

- Technical Support Center: Purification of Methyl 3-boronobenzoate Reaction Mixtures - Benchchem.

- Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure.

- Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates - Benchchem.

- Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air - The Royal Society of Chemistry.

- What is the synthesis of methyl 3-nitrobenzoate? - Quora. (2016, July 4).

- Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Applica - ResearchGate. (2024, November 24).

- METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR spectrum - ChemicalBook.

- Nitration of methyl benzoate | Resource - RSC Education - The Royal Society of Chemistry.

- Preparation of methyl 3-nitrobenzoate - PAG 6.3 OCR - Synthesis of an organic solid. (2019, May 10).

- Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem - NIH.

- Methyl 3-nitrobenzoate 99 618-95-1 - Sigma-Aldrich.

- Benzenebutanoic acid, gamma-oxo-, methyl ester | C11H12O3 | CID 141190 - PubChem.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. issr.edu.kh [issr.edu.kh]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to the Structure Elucidation of Methyl 3-benzenesulfonamidobenzoate

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development. It ensures reproducibility, informs understanding of structure-activity relationships (SAR), and is a regulatory prerequisite. This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of Methyl 3-benzenesulfonamidobenzoate, a molecule incorporating key pharmacophoric elements such as a sulfonamide and a benzoate ester. We will detail a multi-technique, self-validating workflow, moving from foundational mass and functional group analysis to the intricate atomic connectivity mapping by Nuclear Magnetic Resonance (NMR) spectroscopy, and culminating in the unambiguous three-dimensional structure determination via Single-Crystal X-ray Diffraction. Each step is presented with the causality behind experimental choices, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Foundational Analysis

This compound (C₁₄H₁₃NO₄S, Molecular Weight: 291.32 g/mol ) is an organic compound whose structural confirmation relies on a synergistic application of modern analytical techniques.[1] The process of structure elucidation is not merely a sequence of experiments but a logical progression of hypothesis generation and validation.[2][3][4] We begin by determining the molecular formula and identifying the constituent functional groups.

Molecular Weight and Formula Confirmation: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first port of call. It provides the molecular weight with high precision, offering the first piece of the structural puzzle and corroborating the elemental composition. For aromatic sulfonamides, electrospray ionization (ESI) is a robust method that typically yields a strong protonated molecular ion [M+H]⁺.[5][6]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to obtain an accurate mass.

-

Analysis: Look for the [M+H]⁺ ion and use the accurate mass to calculate the elemental formula.

Trustworthiness (Self-Validation): A high-resolution mass measurement can distinguish C₁₄H₁₄NO₄S⁺ (the protonated form) from other potential elemental compositions with the same nominal mass, providing a high degree of confidence in the molecular formula.

Data Presentation: Expected MS Data

| Ion | Calculated Exact Mass | Observed m/z | Interpretation |

|---|---|---|---|

| [M+H]⁺ | 292.0643 | ~292.0643 | Protonated Molecular Ion |

| [M+Na]⁺ | 314.0463 | ~314.0463 | Sodium Adduct |

Fragmentation Analysis: Collision-induced dissociation (CID) of the parent ion provides connectivity clues. Aromatic sulfonamides characteristically lose SO₂ (64 Da) and can cleave at the S-N and C-S bonds.[5][7]

-

Loss of SO₂: A fragment at m/z ~228.07 suggests the elimination of sulfur dioxide, a common pathway for arylsulfonamides.[5][7]

-

Benzenesulfonyl Cation: A peak at m/z 141.00 indicates the C₆H₅SO₂⁺ fragment.

-

Cleavage of S-N bond: A fragment at m/z 151.05 corresponds to the methyl 3-aminobenzoate radical cation.

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique perfect for identifying the key functional groups hypothesized from the molecular formula.[8] For this molecule, we anticipate characteristic vibrations for the sulfonamide N-H, the two S=O bonds, the ester C=O, and the aromatic rings.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify absorption bands corresponding to specific bond vibrations.

Trustworthiness (Self-Validation): The presence of all expected functional group peaks and the absence of unexpected ones (like a broad O-H stretch for a carboxylic acid) confirms the proposed set of functional groups.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Confirmed |

|---|---|---|---|

| ~3250 | Medium, Sharp | N-H stretch | Sulfonamide |

| ~3100-3000 | Medium | Aromatic C-H stretch | Aromatic Rings |

| ~2955 | Weak | Aliphatic C-H stretch | Methyl Ester |

| ~1725 | Strong | C=O stretch | Ester |

| ~1600, ~1475 | Medium | C=C stretch | Aromatic Rings |

| ~1340 & ~1160 | Strong | Asymmetric & Symmetric SO₂ stretch | Sulfonyl |

| ~1290 | Strong | C-O stretch | Ester |

Connectivity and Isomer Determination: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[11][12] We utilize both ¹H and ¹³C NMR to build the carbon-hydrogen framework and confirm the substitution pattern.

Proton Environment Analysis: ¹H NMR Spectroscopy

Expertise & Experience: The chemical shift, integration, and multiplicity (splitting pattern) of each proton signal provide detailed information about its electronic environment and neighboring protons. The meta-substitution on the benzoate ring is expected to produce a distinct and complex pattern for its four aromatic protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Analysis: Integrate the peaks, determine their multiplicity, and assign them to the protons in the structure.

Trustworthiness (Self-Validation): The integration values must correspond to the number of protons in the proposed structure (13 in this case). The splitting patterns must be consistent with the neighbor relationships (e.g., the J-coupling).

Data Presentation: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.90-7.80 | m | 2H | H-2', H-6' | Protons on benzenesulfonyl ring ortho to the SO₂ group, deshielded. |

| ~7.75 | t | 1H | H-2 | Benzoate proton between two electron-withdrawing groups. |

| ~7.60-7.40 | m | 5H | H-3', H-4', H-5', H-4, H-6 | Overlapping multiplet of remaining aromatic protons. |

| ~7.35 | t | 1H | H-5 | Benzoate proton ortho to the ester, meta to the sulfonamide. |

| ~7.25 | br s | 1H | N-H | Broad signal for the sulfonamide proton, exchangeable. |

| 3.91 | s | 3H | -OCH₃ | Singlet for the three equivalent methyl ester protons. |

Carbon Skeleton Mapping: ¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the nature of the functional groups. Electron-withdrawing groups like the sulfonyl and carbonyl groups will shift attached carbons downfield.[13][14][15]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Analysis: Assign each signal to a carbon in the molecule.

Trustworthiness (Self-Validation): The number of observed signals should match the number of unique carbons in the proposed structure. Symmetry can reduce the number of signals, but for this molecule, all 12 aromatic carbons and the 2 non-aromatic carbons are expected to be unique, yielding 14 signals.

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~166.0 | C=O | Ester carbonyl carbon, highly deshielded. |

| ~139.0 | C-1' | Quaternary carbon of the benzenesulfonyl ring attached to sulfur. |

| ~138.2 | C-3 | Aromatic carbon attached to the nitrogen atom. |

| ~133.5 | C-4' | Aromatic carbon para to the sulfur atom. |

| ~131.2 | C-1 | Quaternary carbon of the benzoate ring attached to the ester group. |

| ~129.5 | C-5 | Aromatic CH on benzoate ring. |

| ~129.3 | C-3', C-5' | Aromatic CH carbons meta to the sulfur atom. |

| ~127.5 | C-2', C-6' | Aromatic CH carbons ortho to the sulfur atom. |

| ~125.0 | C-6 | Aromatic CH on benzoate ring. |

| ~124.8 | C-4 | Aromatic CH on benzoate ring. |

| ~120.1 | C-2 | Aromatic CH on benzoate ring. |

| ~52.5 | -OCH₃ | Methyl carbon of the ester group. |

Definitive 3D Structure: Single-Crystal X-ray Diffraction

Expertise & Experience: While spectroscopy provides powerful evidence for connectivity, only X-ray crystallography can deliver an unambiguous, three-dimensional model of the molecule as it exists in the solid state.[16] It provides precise bond lengths, bond angles, and torsional angles, confirming the overall conformation and stereochemistry. For sulfonamides, this technique can reveal key intermolecular interactions, like hydrogen bonding involving the N-H and S=O groups, which govern crystal packing.[17]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow a single crystal of high quality, typically >0.1 mm in all dimensions. This is often the most challenging step.[18][19][20] Slow evaporation of a solution in a solvent like ethyl acetate/hexane is a common method.

-

Data Collection: Mount the crystal on a goniometer and place it in an intense, monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[16]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. Atoms are fitted into the density, and their positions are refined to best fit the experimental data.[16]

Trustworthiness (Self-Validation): The final refined structure should have a low R-factor (<5-10%), indicating a good fit between the calculated and observed diffraction data. The resulting bond lengths and angles should align with known chemical values. The structure of a related ortho-isomer has been solved, showing the two benzene rings are significantly tilted relative to each other, a feature we would expect to confirm.[21]

Integrated Workflow and Conclusion

The elucidation of a molecular structure is a hierarchical process where each piece of data builds upon and validates the last.

dot

Sources

- 1. 107922-46-3|this compound|BLD Pharm [bldpharm.com]

- 2. A Practical Guide To Structure Determination in Organic Chemistry - Dubray Books [dubraybooks.ie]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. global.oup.com [global.oup.com]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide by Eberhard Breitmaier, Paperback | Barnes & Noble® [barnesandnoble.com]

- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 13. researchgate.net [researchgate.net]

- 14. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. How To [chem.rochester.edu]

- 19. journals.iucr.org [journals.iucr.org]

- 20. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 21. Methyl 2-benzenesulfonamidobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-benzenesulfonamidobenzoate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-benzenesulfonamidobenzoate, a molecule of significant interest in medicinal chemistry. We will delve into its synthesis, chemical properties, and its established and potential applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working with benzenesulfonamide derivatives.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide functional group is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence in clinically approved drugs stems from its unique physicochemical properties and its ability to act as a versatile pharmacophore, often targeting key enzymes.[1][2][3][4][5] this compound, as a derivative, holds promise as a key intermediate and a potential therapeutic agent in its own right. This guide will explore the synthesis of this specific molecule and discuss its potential based on the well-established biological activities of the broader benzenesulfonamide class.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing from readily available starting materials: 3-aminobenzoic acid and benzenesulfonyl chloride. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Step 1: Fischer Esterification of 3-Aminobenzoic Acid

The initial step involves the esterification of the carboxylic acid group of 3-aminobenzoic acid with methanol to yield methyl 3-aminobenzoate. This reaction is a classic Fischer esterification, catalyzed by a strong acid, typically sulfuric acid.

Protocol:

-

To a solution of 3-aminobenzoic acid (1 equivalent) in methanol, cautiously add a catalytic amount of concentrated sulfuric acid.

-

The reaction mixture is then heated to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford methyl 3-aminobenzoate, which can be used in the next step without further purification if of sufficient purity. A general procedure for this type of esterification involves cooling the methanol solution before the dropwise addition of thionyl chloride, followed by reflux.[6][7]

Causality of Experimental Choices:

-

Methanol as Solvent and Reagent: Methanol serves as both the solvent and the esterifying agent, driving the equilibrium towards the product side due to its large excess.

-

Sulfuric Acid as Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

-

Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached faster.

-

Neutralization and Extraction: The workup procedure is crucial to remove the acid catalyst and any unreacted starting material, isolating the desired ester.

Step 2: Sulfonamide Formation

The second step is the formation of the sulfonamide bond by reacting the amino group of methyl 3-aminobenzoate with benzenesulfonyl chloride in the presence of a base.

Protocol:

-

Dissolve methyl 3-aminobenzoate (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or pyridine.

-

Cool the solution in an ice bath and add pyridine (1.2 equivalents) as a base.

-

Slowly add benzenesulfonyl chloride (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.

-

The organic layer is washed sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality of Experimental Choices:

-

Pyridine as Base and Catalyst: Pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion. It can also act as a nucleophilic catalyst.

-

Aprotic Solvent: An aprotic solvent is used to prevent any unwanted side reactions with the highly reactive benzenesulfonyl chloride.

-

Controlled Addition of Reagents: Slow addition of benzenesulfonyl chloride at low temperature helps to control the exothermicity of the reaction.

-

Aqueous Workup: The washing steps are essential to remove the base, unreacted starting materials, and byproducts, leading to a purer final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 107922-46-3 | [8][9] |

| Molecular Formula | C₁₄H₁₃NO₄S | [8] |

| Molecular Weight | 291.32 g/mol | [8] |

| Appearance | Solid | |

| Storage | Room temperature, dry seal | [8] |

Applications in Drug Discovery and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical compounds.[8] Its structure allows for further functionalization, enabling the development of novel drug candidates with enhanced stability and bioavailability.[8] While specific biological activity data for this exact molecule is not extensively reported in publicly available literature, the broader class of benzenesulfonamide derivatives exhibits a wide range of pharmacological activities.

Caption: Therapeutic applications of benzenesulfonamide derivatives.

Established Role as a Pharmaceutical Intermediate

This compound is documented as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic agents.[8] It is also employed in the design of novel therapeutic molecules targeting central nervous system disorders.[8]

Potential Therapeutic Applications based on the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a well-established pharmacophore with a diverse range of biological activities. This suggests that this compound could serve as a valuable scaffold for the development of new drugs in the following areas:

-

Anticancer Activity: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrase (CA) isozymes, such as CA IX, which is overexpressed in various tumors.[4] By inhibiting these enzymes, these compounds can disrupt the pH regulation of cancer cells, leading to apoptosis. Some novel benzenesulfonamide derivatives have shown significant inhibitory effects against breast cancer cell lines.[4]

-

Anticonvulsant Activity: Certain benzenesulfonamide derivatives have been designed as inhibitors of carbonic anhydrase isoforms found in the brain (hCA II and VII) and have demonstrated effective anticonvulsant action in preclinical models.[2][3] These compounds have shown a long duration of action and a favorable safety profile.[2][3]

-

Antimicrobial and Anti-biofilm Activity: The sulfonamide functional group is famously associated with the first class of antibacterial drugs. Modern research continues to explore new benzenesulfonamide derivatives for their antimicrobial properties. Some have exhibited significant inhibition against pathogenic bacteria like S. aureus and have also shown potential in inhibiting biofilm formation.[4]

-

Enzyme Inhibition: Beyond carbonic anhydrases, benzenesulfonamide derivatives have been investigated as inhibitors of other enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase, suggesting their potential in treating neurodegenerative diseases and pigmentation disorders.[5]

Conclusion

This compound is a valuable chemical entity with a straightforward synthetic pathway. While its primary current role is as a versatile intermediate in the synthesis of more complex pharmaceutical agents, the extensive and diverse biological activities of the benzenesulfonamide scaffold suggest that this molecule and its derivatives hold significant potential for the development of novel therapeutics across multiple disease areas. Further research into the direct biological profiling of this compound is warranted to fully elucidate its therapeutic potential.

References

Sources

- 1. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 5. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound [myskinrecipes.com]

- 9. This compound | 107922-46-3 [chemicalbook.com]

Benzenesulfonamides: A Technical Guide to Foundational and Emerging Research Applications

Introduction: The Enduring Versatility of the Benzenesulfonamide Scaffold

Since the groundbreaking discovery of Prontosil, the first commercially available antibacterial agent, the benzenesulfonamide scaffold has established itself as a privileged structure in the landscape of drug discovery and chemical research.[1][2] Its deceptively simple architecture—a benzene ring attached to a sulfonamide group (–SO₂NH₂)—belies a remarkable chemical versatility. This functional group can engage in critical hydrogen bonding and, notably, act as a potent zinc-binding group, enabling the inhibition of various metalloenzymes.[3] This guide provides an in-depth exploration of the core research applications of benzenesulfonamides, delving into their established therapeutic roles and emerging potential. We will examine the mechanistic underpinnings of their activity, provide actionable experimental protocols for their study, and offer insights into the strategic design of novel derivatives for researchers, scientists, and drug development professionals.

Chapter 1: Foundational Applications in Medicinal Chemistry

The benzenesulfonamide core is central to several classes of widely used therapeutics.[4][5] Its ability to be chemically modified allows for the fine-tuning of pharmacological properties, leading to drugs that address a wide spectrum of diseases.[1]

Antibacterial Agents: The Progenitors of Antimicrobial Chemotherapy

The story of benzenesulfonamides begins with their role as antibacterial drugs.[1] The initial discovery revealed that the prodrug Prontosil was metabolized in the body to its active form, sulfanilamide.[1]

Mechanism of Action: Sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial synthesis of folic acid.[6][7] Structurally mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs block the production of dihydrofolate, a crucial precursor for DNA and RNA synthesis.[7] This bacteriostatic action halts bacterial growth and replication, allowing the host's immune system to clear the infection.[1][2] Humans are unaffected by this mechanism as they obtain folate from their diet.[2][7]

Caption: Mechanism of antibacterial action of benzenesulfonamides.

Carbonic Anhydrase Inhibitors (CAIs)

Benzenesulfonamides are the quintessential inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[8][9]

Mechanism of Action: The deprotonated sulfonamide nitrogen (–SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site. This binding displaces a zinc-bound water molecule, preventing the catalytic hydration of CO₂.[9] The specificity for different CA isoforms can be modulated by altering the substituents on the benzene ring and the sulfonamide nitrogen.

This inhibitory activity is leveraged across multiple therapeutic areas:

-

Glaucoma: Inhibition of CA isoforms in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[10][11] Dorzolamide and brinzolamide are topical CAIs used for this purpose.[10]

-

Diuretics: By inhibiting CA in the proximal convoluted tubule of the kidney, these agents prevent bicarbonate reabsorption, leading to increased excretion of bicarbonate, sodium, and water.[8][12] Acetazolamide is a classic example.

-

Anticonvulsants: Certain benzenesulfonamide derivatives show selective inhibition of CA isoforms in the brain (hCA II and VII), which is effective in managing epilepsy.[13][14]

-

Anticancer Agents: Tumor-associated isoforms like CA IX and XII are overexpressed in many cancers and contribute to the acidic tumor microenvironment.[3][15] Selective inhibition of these isoforms is a promising strategy in oncology.[15]

Other Major Therapeutic Classes

The structural versatility of benzenesulfonamides has led to their incorporation into drugs with diverse mechanisms of action beyond enzyme inhibition.

-

Antidiabetic Drugs (Sulfonylureas): This class of drugs, used to treat type 2 diabetes, acts by binding to the sulfonylurea receptor (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This binding leads to channel closure, cell membrane depolarization, calcium influx, and ultimately, insulin secretion.

-

Antiviral and Antifungal Agents: Research has demonstrated the potential of benzenesulfonamide derivatives against various viruses, including Dengue and Zika, by inhibiting host kinases like CaMKII.[5][16] They also show promise against fungal pathogens.[6]

-

Kinase Inhibitors: The benzenesulfonamide moiety can serve as a scaffold for designing inhibitors of various protein kinases, which are critical targets in cancer therapy.[17][18] They can interact with key residues in the kinase hinge region or other allosteric sites.[19][20] For example, derivatives have been developed as potent inhibitors of PI3K/mTOR and AXL kinase.[17][18]

| Therapeutic Class | Example Drug | Primary Target/Mechanism | Primary Clinical Application |

| Antibacterial | Sulfamethoxazole | Dihydropteroate Synthase (DHPS) Inhibition | Bacterial Infections (e.g., UTIs)[4][21] |

| Carbonic Anhydrase Inhibitor | Acetazolamide | Carbonic Anhydrase Inhibition | Glaucoma, Diuresis, Altitude Sickness[8][11][12] |

| Carbonic Anhydrase Inhibitor | Dorzolamide | Carbonic Anhydrase Inhibition | Glaucoma[10] |

| Antidiabetic | Glipizide | KATP Channel Modulation | Type 2 Diabetes[21] |

| Anticancer | Various (e.g., SLC-0111) | Carbonic Anhydrase IX/XII Inhibition | Solid Tumors[15] |

| Anticancer (Kinase Inhibitor) | Bosutinib | AXL Kinase Inhibition | Various Cancers[17] |

| Antiviral | Investigational (e.g., BSA 9) | CaMKII Inhibition | Dengue, Zika Virus Infections[16] |

Chapter 2: Emerging Research Frontiers and Applications

While the foundational roles of benzenesulfonamides are well-established, ongoing research continues to uncover novel applications for this versatile scaffold.

Advanced Anticancer Strategies

Beyond CA inhibition, benzenesulfonamide derivatives are being actively investigated for novel anticancer mechanisms.

-

Tubulin Polymerization Inhibition: Certain derivatives have been shown to bind to tubulin, disrupting microtubule dynamics and leading to G2/M phase cell cycle arrest and apoptosis.[22][23] This mechanism is similar to that of established chemotherapeutics like taxanes and vinca alkaloids.

-

Oxidative Phosphorylation (OXPHOS) Inhibition: A benzene-1,4-disulfonamide was identified in a phenotypic screen as a potent inhibitor of OXPHOS Complex I.[24] This is a promising strategy for targeting cancers that are highly dependent on aerobic metabolism.[24]

-

Modulation of Signaling Pathways: Novel derivatives have been developed that inhibit critical signaling pathways involved in cancer progression, such as the JAK1-STAT1/3 pathway, which is implicated in hepatic fibrosis and cancer.[25]

Chemical Biology and Probe Development

The specific and high-affinity binding of benzenesulfonamides to certain enzymes, particularly carbonic anhydrases, makes them excellent tools for chemical biology. By attaching fluorescent tags or other reporter molecules to a benzenesulfonamide scaffold, researchers can create chemical probes to:

-

Visualize the localization and expression levels of specific CA isoforms in cells and tissues.

-

Quantify enzyme activity in complex biological samples.

-

Aid in target validation and drug discovery efforts.

Applications in Organic Synthesis

The sulfonamide group is a valuable functional group in modern organic synthesis. It can be used as:

-

A Protecting Group: The N-H proton is acidic and can be easily deprotonated, but the group is stable to a wide range of reaction conditions, making it an effective protecting group for amines.

-

A Directing Group: The sulfonamide group can direct ortho-lithiation and other electrophilic substitution reactions on the benzene ring, facilitating the synthesis of complex substituted aromatic compounds.

Caption: High-level workflow for benzenesulfonamide research.

Chapter 3: Key Experimental Protocols

Advancing research with benzenesulfonamides requires robust and reproducible experimental methods. This section provides validated, step-by-step protocols for common workflows.

General Synthesis of Benzenesulfonamide Derivatives

This protocol outlines a common method for synthesizing N-substituted benzenesulfonamides from sulfanilamide.[15]

Objective: To synthesize a small library of aryl thiazolone-benzenesulfonamides.

Materials:

-

Sulfanilamide

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ammonium thiocyanate

-

Absolute ethanol

-

Appropriate aromatic aldehydes

-

Sodium acetate

-

Glacial acetic acid

Procedure:

-

Synthesis of 2-chloro-N-(4-sulfamoylphenyl)-acetamide (Intermediate 2):

-

Suspend sulfanilamide (1 eq) and K₂CO₃ (2 eq) in acetone.

-

Add chloroacetyl chloride (1.2 eq) dropwise to the mixture with stirring.

-

Maintain the reaction at room temperature for approximately 2 hours, monitoring by TLC.

-

Upon completion, filter the mixture and concentrate the filtrate to obtain the crude intermediate.

-

-

Synthesis of 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (Intermediate 3):

-

Dissolve Intermediate 2 (1 eq) and ammonium thiocyanate (1 eq) in absolute ethanol.

-

Reflux the mixture for approximately 3 hours, monitoring by TLC.

-

Cool the reaction mixture. The product will precipitate.

-

Filter the solid, wash with cold ethanol, and dry to obtain Intermediate 3.

-

-

General Procedure for Final Compounds (4a-j):

-

To a solution of Intermediate 3 (1 eq) in glacial acetic acid, add the appropriate aromatic aldehyde (1 eq) and sodium acetate (1.2 eq).

-

Reflux the mixture for 24 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

The resulting precipitate is the final product. Filter the solid, wash thoroughly with water, and recrystallize from acetic acid to afford the pure compound.[15]

-

Rationale: This multi-step synthesis is a classic example of building complexity. The first step acylates the aniline nitrogen, the second step forms the thiazolone ring via cyclization, and the final step is a Knoevenagel condensation to introduce diversity from various aldehydes.

In Vitro Assay: Carbonic Anhydrase IX Inhibition

This protocol describes a colorimetric assay to determine the inhibitory activity of synthesized compounds against a specific CA isoform.

Objective: To measure the IC₅₀ values of benzenesulfonamide derivatives against human CA IX.

Principle: The assay measures the esterase activity of the CA enzyme. The enzyme catalyzes the hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (NPA), to 4-nitrophenol, which can be quantified spectrophotometrically at 400 nm.

Materials:

-

Recombinant human Carbonic Anhydrase IX (hCA IX)

-

4-Nitrophenyl acetate (NPA) substrate

-

Tris buffer (pH 7.4)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation:

-

Prepare a stock solution of NPA in acetonitrile.

-

Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Acetazolamide) in DMSO.

-

-

Assay Execution:

-

To each well of a 96-well plate, add:

-

Tris buffer

-

A solution of the test compound (at various concentrations) or DMSO (for control).

-

A solution of hCA IX enzyme.

-

-

Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the NPA substrate solution to each well.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time graph) for each concentration.

-

Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Rationale: The choice of NPA as a substrate provides a convenient and continuous colorimetric readout of enzyme activity. This assay is a standard, high-throughput method for screening potential CA inhibitors and is crucial for establishing structure-activity relationships (SAR).

Conclusion and Future Outlook

The benzenesulfonamide scaffold has proven to be one of the most fruitful starting points in the history of medicinal chemistry. From their initial success as antibacterial agents to their current roles as multifaceted therapeutic agents targeting enzymes like carbonic anhydrases and kinases, their impact is undeniable.[3][4][5] The future of benzenesulfonamide research appears bright, with significant potential in developing more selective and potent inhibitors for challenging targets in oncology, virology, and neurology.[16][19][26] As synthetic methodologies become more advanced and our understanding of disease biology deepens, we can expect this remarkable chemical entity to remain a cornerstone of innovative research and the development of next-generation therapeutics.

References

- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic.

- Sulfonamide (medicine). Wikipedia.

- Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. MDPI.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.

- Sulfonamides. MSD Manual Professional Edition.

- Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. PubMed.

- What is the mechanism of Sulfanilamide? (2024).

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PubMed Central (PMC).

- Synthesis of benzene-sulfonamide. PrepChem.com.

- The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applic

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.

- Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphoryl

- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.

- Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. (2018).

- Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hep

- Carbonic Anhydrase Inhibitors. Lecturio.

- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI.

- Therapeutic applications of the carbonic anhydrase inhibitors. Dove Press.

- How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names. (2021). RxList.

- Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections. (2020). PubMed.

- Carbonic Anhydrase Inhibitors. NCBI Bookshelf.

- Sulfonamide Drugs: A Comprehensive Guide To Their Uses And Mechanism. (2025). DrugInfo.

- Carbonic anhydrase inhibitor. Wikipedia.

- Sulfonamide: Mechanism of Action & Uses. Study.com.

- Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Bentham Science.

- Benzenesulfonamide. The Royal Society of Chemistry.

- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evalu

- Process for the preparation of benzene sulfonamides.

- Method for synthesizing benzene sulfonamide compounds.

- Discovery and development of benzene sulfonamide derivatives as anti-hep

- Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. PubMed Central (PMC).

- Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2023).

- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.

- Benzenesulfonamide compounds and the use thereof.

- Benzenesulfonamide derivatives and uses thereof.

- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI.

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. ajchem-b.com [ajchem-b.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 8. lecturio.com [lecturio.com]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 11. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 12. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. study.com [study.com]

- 14. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 16. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchportal.tuni.fi [researchportal.tuni.fi]

- 21. imgroupofresearchers.com [imgroupofresearchers.com]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 3-benzenesulfonamidobenzoate molecular weight and formula

An In-depth Technical Guide to Methyl 3-benzenesulfonamidobenzoate

Introduction

This compound is a chemical compound with significant applications as an intermediate in the synthesis of various pharmaceutical agents.[1] Its molecular structure, which incorporates a sulfonamide linkage and a methyl ester, makes it a versatile building block for creating more complex molecules with potential therapeutic properties. This guide provides a comprehensive overview of the key technical aspects of this compound, including its physicochemical properties, a detailed synthesis protocol, and methods for its spectroscopic characterization. The information presented here is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties and Data Summary

The fundamental properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO₄S[2] |

| Molecular Weight | 291.32 g/mol [2] |

| CAS Number | 107922-46-3[2][3] |

| IUPAC Name | methyl 3-(benzenesulfonamido)benzoate |

| Storage | Sealed in a dry environment at room temperature.[2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of methyl 3-aminobenzoate with benzenesulfonyl chloride in the presence of a base. This reaction forms the stable sulfonamide bond.

Experimental Protocol

The following is a standard laboratory procedure for the synthesis of this compound:

-

Reactant Preparation : In a round-bottom flask, dissolve methyl 3-aminobenzoate in a suitable solvent such as dichloromethane or pyridine.

-

Addition of Base : Add a base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Addition of Benzenesulfonyl Chloride : Slowly add benzenesulfonyl chloride to the reaction mixture, while maintaining the temperature with an ice bath to control the exothermic reaction.

-

Reaction Monitoring : Stir the reaction mixture at room temperature and monitor the progress using thin-layer chromatography (TLC).

-

Workup : Once the reaction is complete, quench the reaction with water. Extract the product into an organic solvent like ethyl acetate.

-

Purification : Wash the organic layer with dilute acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product : The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is essential and is typically performed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information about the number and types of hydrogen atoms in the molecule. The expected chemical shifts are outlined below.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.3 | Singlet | -SO₂NH- |

| ~8.0-7.2 | Multiplet | Aromatic-H |

| ~3.8 | Singlet | -OCH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (ester) |

| ~140-120 | Aromatic-C |

| ~52 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Medium | N-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1340 & ~1160 | Strong | S=O stretch (sulfonamide) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak for this compound would be at an m/z corresponding to its molecular weight (291.32).

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] It is particularly useful in the development of anti-inflammatory and analgesic agents.[1] The presence of the sulfonamide group is a common feature in many bioactive molecules, and the ester functionality allows for further chemical modifications, enabling the creation of a diverse library of compounds for drug screening. Its structure can be modified to enhance drug stability and bioavailability.[1] Furthermore, it is utilized in the design of novel therapeutic molecules that target the central nervous system and in the preparation of sulfonamide-based derivatives with potential antimicrobial properties.[1]

Handling and Storage

For long-term stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental properties, synthesis, and characterization. Its role as a versatile intermediate in medicinal chemistry underscores its importance for researchers and professionals in the field of drug development. The methodologies and data presented herein serve as a practical resource for the effective utilization of this compound in the synthesis of novel therapeutic agents.

References

-

MySkinRecipes. This compound. [Link]

Sources

solubility of Methyl 3-benzenesulfonamidobenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 3-benzenesulfonamidobenzoate in Organic Solvents

Executive Summary

This compound is a compound of interest in synthetic and medicinal chemistry, featuring both a sulfonamide and a methyl ester functional group. Its solubility profile is a critical determinant of its utility in reaction chemistry, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this molecule in organic solvents. Due to the limited availability of public, quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, provides a robust, field-proven experimental protocol for its determination, and introduces predictive models such as Hansen Solubility Parameters (HSP) to guide solvent selection. This approach is designed to empower researchers, scientists, and drug development professionals to systematically characterize and optimize the solubility of this compound for their specific applications.

Introduction: The Molecular Profile of this compound

This compound (CAS No. 107922-46-3) is an organic molecule characterized by a central benzene ring substituted with a methyl ester group and a benzenesulfonamide group.[1] The presence of both a hydrogen bond donor (the sulfonamide N-H) and multiple hydrogen bond acceptors (the sulfonyl and carbonyl oxygens), combined with aromatic rings and an ester, imparts a distinct polarity and amphiphilic character to the molecule.

Understanding its solubility is paramount for:

-

Reaction Engineering: Selecting appropriate solvents to ensure reactants are in a single phase for optimal reaction kinetics.

-

Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for effective purification and isolation of the final product.

-

Formulation Science: In drug development, solubility in various excipients and solvent systems is a key factor influencing bioavailability and delivery mechanisms.

This guide will first explore the theoretical underpinnings of solubility, then present the known qualitative solubility characteristics, and finally provide a detailed, actionable protocol for its precise experimental determination.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔGmix).[2] A substance dissolves spontaneously if ΔGmix is negative. The process can be conceptualized through the adage "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible. For this compound, the key intermolecular forces at play are:

-

Dispersion Forces: Arising from temporary fluctuations in electron density, present in all molecules. The two aromatic rings contribute significantly to these forces.

-

Dipolar Forces: Resulting from the permanent dipoles created by the polar sulfonamide and ester functional groups.

-

Hydrogen Bonding: The sulfonamide group (R-SO₂-NH-R') provides a hydrogen bond donor (N-H), and the oxygen atoms of the sulfonyl (S=O) and ester (C=O) groups act as hydrogen bond acceptors.

A more sophisticated and quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from dipolar intermolecular forces.

The principle is that solutes will dissolve in solvents with similar HSP values. The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is likely.[5]

Known Solubility Profile of Structurally Related Analogs

Direct, quantitative solubility data for this compound is not widely published. However, data for the closely related analog, Methyl 3-(4-methylbenzenesulfonamido)benzoate , provides valuable qualitative and estimated insights. The primary structural difference is an additional methyl group on the p-position of the benzenesulfonyl ring, which slightly increases hydrophobicity but is unlikely to fundamentally alter the overall solubility class.

The compound exhibits preferential solubility in polar organic solvents, a characteristic attributed to the polar sulfonamide and ester functionalities.[6]

| Solvent Class | Representative Solvents | Observed Solubility of Analog | Rationale |

| Polar Protic | Methanol, Ethanol | Substantial (Est. 15-25 g/100 mL at 25°C)[6] | Strong hydrogen bonding and polar interactions with the solvent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[6] | Strong dipole-dipole interactions. |

| Nonpolar | Hexane, Cyclohexane | Minimal[6] | The polar nature of the solute is incompatible with the nonpolar solvent. |

| Aqueous | Water | Very Low (Est. 0.05-0.15 g/100 mL at 25°C)[6] | The hydrophobic aromatic rings limit solubility despite polar groups. |

| Aqueous Buffer | Phosphate Buffer (pH 7.4) | Moderate (Est. 0.8-1.2 g/100 mL)[6] | Solubility is pH-dependent; deprotonation of the sulfonamide at alkaline pH increases aqueous solubility. |

Note: The quantitative values are estimates for a structural analog and should be experimentally verified for this compound.

Experimental Protocol for Equilibrium Solubility Determination

To obtain reliable, quantitative solubility data, the isothermal shake-flask method is the gold standard.[7][8] This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective

To determine the saturation concentration of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Measurement.

Step-by-Step Methodology

-

Preparation of Standard Curve:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (in which it is freely soluble, e.g., DMSO or Methanol).

-

Perform serial dilutions to create a series of standards of known concentrations.

-

Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve of response vs. concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid remains undissolved at equilibrium, ensuring saturation. A good starting point is 2-3 times the estimated solubility.

-

Accurately add a known volume of the desired organic solvent to each vial. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours. The required time should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[7]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[8]

-

-

Analysis and Calculation:

-

Accurately dilute the filtered saturate solution with a suitable solvent to bring its concentration within the linear range of the previously established calibration curve.

-

Analyze the diluted sample using the validated analytical method.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the results as mg/mL or mol/L.

-

Predictive Modeling with Hansen Solubility Parameters (HSP)

Once experimental data is gathered for a range of solvents, HSP can be calculated for this compound itself. This allows for the prediction of its solubility in untested solvents or solvent blends, saving significant experimental time.[9]

The process involves:

-

Data Collection: Experimentally determine the solubility in a set of diverse solvents (typically 15-20) with known HSP values.

-

Scoring: Classify each solvent as a "good solvent" (solubility > a defined threshold) or a "bad solvent."

-

HSP Calculation: Use software (e.g., HSPiP) to find the HSP values (δD, δP, δH) and interaction radius (R₀) for the solute that best creates a "solubility sphere" enclosing all the good solvents and excluding the bad solvents.[5]

Caption: Conceptual model of the Hansen Solubility Sphere.

Once the solute's HSP are known, the Relative Energy Difference (RED) number can be calculated for any new solvent:

RED = Ra / R₀

-

RED < 1.0: High affinity, likely soluble.

-

RED = 1.0: Boundary condition.

-

RED > 1.0: Low affinity, likely insoluble.

This predictive power is invaluable for rationally designing solvent systems for synthesis, purification, and formulation.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a comprehensive understanding can be achieved through a combination of theoretical principles and systematic experimentation. The molecule's structure suggests a preference for polar organic solvents, a trend supported by data from close analogs. For researchers and developers requiring precise data, the detailed shake-flask protocol provided herein offers a reliable path to generating high-quality, quantitative results. Furthermore, leveraging these experimental findings to calculate Hansen Solubility Parameters can unlock a powerful predictive tool, enabling the intelligent and efficient selection of solvents to accelerate research and development timelines.

References

-

Scribd. Solubility Measurement Techniques. Available from: [Link]

-

Delgado, D. R., & Martínez, F. (2015). The Experimental Determination of Solubilities. In M. A. A. Rocha (Ed.), Solubility in Pharmaceutical Chemistry. IntechOpen. Available from: [Link]

-

Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 437-439. Available from: [Link]

-

Osorio-Londoño, G. A., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6205. Available from: [Link]

-

Lee, H., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C, 12(10), 3538-3547. Available from: [Link]

-

Slideshare. solubility experimental methods.pptx. Available from: [Link]

-

Arnold, F. E. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Defense Technical Information Center. Available from: [Link]

-

Wikipedia. Hansen solubility parameter. Available from: [Link]

-

Hansen Solubility Parameters. Official HSP Website. Available from: [Link]

-

ResearchGate. Hansen parameters of the different organic solvents used. Available from: [Link]

Sources

- 1. 107922-46-3|this compound|BLD Pharm [bldpharm.com]

- 2. scribd.com [scribd.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 6. Buy Methyl 3-(4-methylbenzenesulfonamido)benzoate | >98% [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Synthesis and Purification of Methyl 3-benzenesulfonamidobenzoate

Abstract